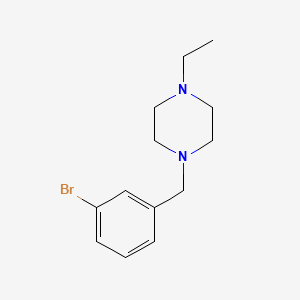

1-(3-Bromobenzyl)-4-ethylpiperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-Bromobenzyl)-4-ethylpiperazine is an organic compound that belongs to the class of piperazine derivatives It features a bromobenzyl group attached to a piperazine ring, which is further substituted with an ethyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromobenzyl)-4-ethylpiperazine typically involves the reaction of 3-bromobenzyl chloride with 4-ethylpiperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like acetonitrile or ethanol for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product purity and consistency.

Análisis De Reacciones Químicas

Types of Reactions

1-(3-Bromobenzyl)-4-ethylpiperazine can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the bromobenzyl group can be replaced by other nucleophiles, such as amines or thiols.

Oxidation: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups present in the molecule.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed

Nucleophilic Substitution: Formation of substituted piperazine derivatives.

Oxidation: Formation of hydroxylated or carbonylated products.

Reduction: Formation of dehalogenated or reduced derivatives.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1-(3-Bromobenzyl)-4-ethylpiperazine has several notable applications:

Medicinal Chemistry

- Pharmaceutical Development : This compound serves as a building block for synthesizing potential pharmaceutical agents targeting the central nervous system, particularly as antidepressants or antitumor agents. Its structural properties allow for modifications that can enhance therapeutic efficacy and selectivity .

Biological Studies

- Receptor Binding Studies : The compound acts as a probe or ligand in studies involving receptor binding and enzyme inhibition. Its ability to interact with specific molecular targets makes it valuable in understanding receptor-ligand dynamics and enzyme kinetics .

Anticancer Properties

- Research indicates that derivatives of piperazine, including this compound, exhibit significant anticancer activity. For instance, studies have shown that it can inhibit cell growth across various cancer cell lines, with growth inhibition percentages ranging from 41.54% to 85.67% against human cancer cell lines .

Table 1: Anticancer Activity of Piperazine Derivatives

| Compound Name | Cell Line Tested | Growth Inhibition (%) | IC50 (µM) |

|---|---|---|---|

| This compound | Various (e.g., HL-60) | 41.54 - 85.67 | Not specified |

| Betulinic acid piperazinyl amide | CCRF-CEM | 85.67 | 0.8 |

| Oleanolic acid piperazinyl amide | A498 | -7.95 | Not specified |

Materials Science

- The compound can also be used in developing novel materials with specific electronic or optical properties. Its unique structure allows for potential applications in creating advanced materials for electronic devices or sensors.

Anticancer Mechanism Study

A recent study evaluated the anticancer efficacy of piperazine derivatives, including this compound, demonstrating that these compounds induce apoptosis in cancer cells via the intrinsic pathway. Flow cytometry analysis revealed a significant increase in sub-G1 phase cells post-treatment, indicative of apoptosis .

Table 2: Cell Lines Tested for Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | Apoptosis induction |

| MCF-7 (Breast Cancer) | 20 | Cell cycle arrest |

| A549 (Lung Cancer) | 25 | Intrinsic pathway activation |

Mecanismo De Acción

The mechanism of action of 1-(3-Bromobenzyl)-4-ethylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromobenzyl group can enhance binding affinity through halogen bonding, while the piperazine ring can interact with hydrophobic pockets in the target protein. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparación Con Compuestos Similares

Similar Compounds

1-(4-Bromobenzyl)-4-ethylpiperazine: Similar structure but with the bromine atom at the para position.

1-(3-Chlorobenzyl)-4-ethylpiperazine: Similar structure with a chlorine atom instead of bromine.

1-(3-Bromobenzyl)-4-methylpiperazine: Similar structure with a methyl group instead of an ethyl group.

Uniqueness

1-(3-Bromobenzyl)-4-ethylpiperazine is unique due to the specific positioning of the bromine atom and the ethyl group, which can influence its reactivity and binding properties. The presence of the bromine atom can enhance certain types of interactions, such as halogen bonding, making it distinct from its analogs.

Actividad Biológica

1-(3-Bromobenzyl)-4-ethylpiperazine (CAS No. 414892-31-2) is a piperazine derivative that has garnered attention for its potential biological activities, particularly in pharmacological contexts. This compound exhibits a unique structure that may contribute to various biological effects, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

The compound features a bromobenzyl group and an ethylpiperazine moiety, which are known to influence its interactions with biological targets. The presence of the bromine atom can enhance lipophilicity and modulate the compound's binding affinity to receptors or enzymes.

Anticancer Properties

Research indicates that derivatives of piperazine, including this compound, exhibit significant anticancer activity. A study highlighted that piperazine derivatives can inhibit cell growth across various cancer cell lines, with some compounds demonstrating growth inhibition percentages ranging from 41.54% to 85.67% against human cancer cell lines .

Table 1: Anticancer Activity of Piperazine Derivatives

| Compound Name | Cell Line Tested | Growth Inhibition (%) | IC50 (µM) |

|---|---|---|---|

| This compound | Various (e.g., HL-60) | 41.54 - 85.67 | Not specified |

| Betulinic acid piperazinyl amide | CCRF-CEM | 85.67 | 0.8 |

| Oleanolic acid piperazinyl amide | A498 | -7.95 | Not specified |

The mechanisms underlying these effects often involve apoptosis induction, as evidenced by changes in gene expression related to pro-apoptotic and anti-apoptotic proteins .

Enzyme Inhibition

This compound has also been investigated for its potential to inhibit specific enzymes, including phosphodiesterase (PDE) isoforms. PDE inhibitors are crucial in regulating cellular signaling pathways, particularly in inflammation and cancer progression . The compound's interaction with PDE4B has been specifically noted, suggesting it may modulate inflammatory responses in activated macrophages .

Case Studies

Several studies have explored the biological effects of piperazine derivatives:

- Anticancer Activity : In a study evaluating various piperazine derivatives, compounds were tested against multiple cancer cell lines. The results indicated that certain derivatives exhibited potent cytotoxicity, leading to further investigation into their mechanisms of action involving apoptosis .

- Enzyme Modulation : A recent study assessed the impact of several compounds on PDE4B activity in human macrophages activated by lipopolysaccharide (LPS). The findings suggested that some derivatives could effectively reduce PDE4B activity, highlighting their potential as therapeutic agents in inflammatory diseases .

The biological activity of this compound is believed to be mediated through several pathways:

- Apoptosis Induction : Compounds induce apoptosis through the modulation of Bcl-2 family proteins, leading to altered ratios between pro-apoptotic and anti-apoptotic proteins.

- Enzyme Inhibition : Interaction with specific enzymes such as PDE4B alters cellular signaling pathways, impacting processes like inflammation and cell proliferation.

Propiedades

IUPAC Name |

1-[(3-bromophenyl)methyl]-4-ethylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrN2/c1-2-15-6-8-16(9-7-15)11-12-4-3-5-13(14)10-12/h3-5,10H,2,6-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBODGTMVMJMAQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=CC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.